7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline
Overview
Description
7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a methylxanthine drug commonly used for its bronchodilator effectsTheophylline itself is known for its ability to relax bronchial smooth muscle and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline typically involves the modification of the theophylline molecule. One common method is the alkylation of theophylline with 3-(dipropylamino)-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies involving methylxanthine derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, including its potential role in modulating enzyme activity and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory medicine and as a potential treatment for conditions like asthma and COPD
Mechanism of Action
The mechanism of action of 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation and smooth muscle relaxation.
Adenosine Receptor Antagonism: It blocks adenosine receptors, which contributes to its bronchodilator effects and reduces airway responsiveness to allergens and irritants.
Histone Deacetylase Activation: This action may contribute to its anti-inflammatory effects, making it useful in treating inflammatory respiratory conditions.
Comparison with Similar Compounds
7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can be compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Aminophylline: A compound similar to theophylline but with better solubility, used in intravenous therapy for acute asthma attacks
This compound’s unique structure, with the dipropylamino and hydroxypropyl groups, may confer distinct pharmacological properties, making it a subject of interest for further research and development.
Properties
IUPAC Name |
7-[3-(dipropylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-5-7-20(8-6-2)9-12(22)10-21-11-17-14-13(21)15(23)19(4)16(24)18(14)3/h11-12,22H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJURWBQQJWAVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965222 | |
Record name | 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-26-4 | |
Record name | Theophylline, 7-(3-(dipropylamino)-2-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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